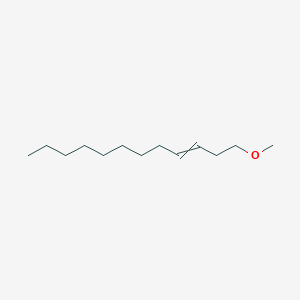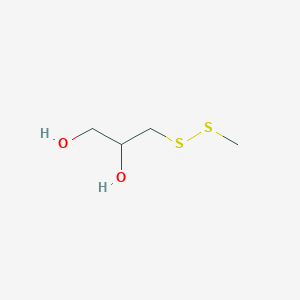
3-(Methyldisulfanyl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methyldisulfanyl)propane-1,2-diol is an organic compound with the molecular formula C4H10O2S2 It is a derivative of propane-1,2-diol, where one of the hydrogen atoms is replaced by a methyldisulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyldisulfanyl)propane-1,2-diol typically involves the reaction of propane-1,2-diol with methyldisulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propane-1,2-diol and methyldisulfanyl chloride are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methyldisulfanyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methyldisulfanyl)propane-1,2-diol has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Methyldisulfanyl)propane-1,2-diol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diol: The parent compound without the methyldisulfanyl group.
1,3-Propanediol: A structural isomer with different physical and chemical properties.
2-Methyl-1,3-propanediol: Another isomer with a methyl group on the second carbon.
Uniqueness
3-(Methyldisulfanyl)propane-1,2-diol is unique due to the presence of the methyldisulfanyl group, which imparts distinct redox properties. This makes it valuable for applications requiring redox modulation, such as in biological systems and materials science.
Eigenschaften
CAS-Nummer |
60033-22-9 |
|---|---|
Molekularformel |
C4H10O2S2 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
3-(methyldisulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c1-7-8-3-4(6)2-5/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
LVJKKFIIBGIIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CSSCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

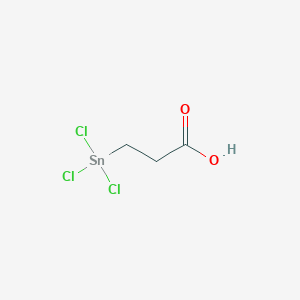

![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
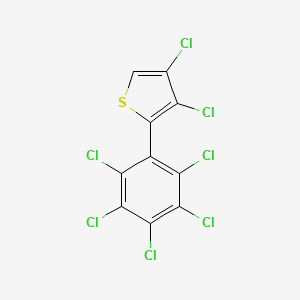
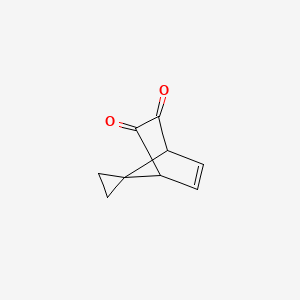
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
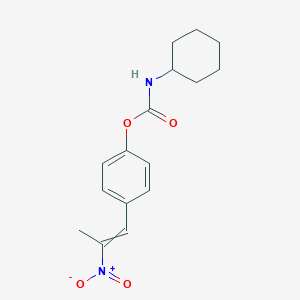
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
